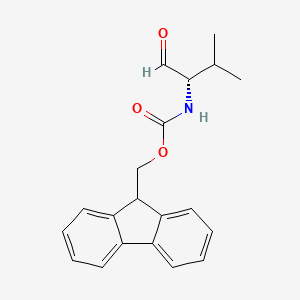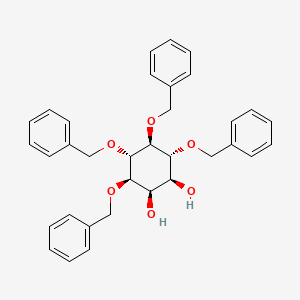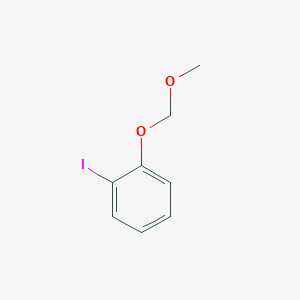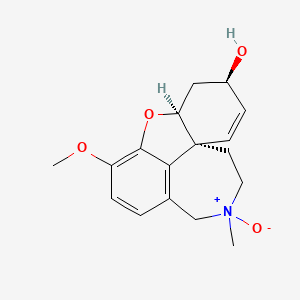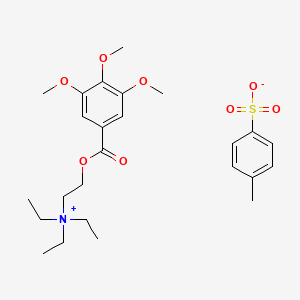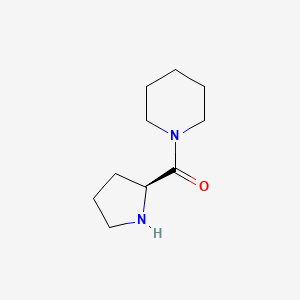
4-Amino-6-morpholinopyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Research developments in the syntheses of pyrimidines have been reported . The synthesis of polysubstituted pyrimidines was reported from the related 2-amino-4,6-dichloropyrimidines via the Suzuki cross-coupling reaction .Molecular Structure Analysis
The molecular formula of 4-Amino-6-morpholinopyrimidine is C8H12N4O . Its average mass is 180.207 Da and its monoisotopic mass is 180.101105 Da .Chemical Reactions Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .Physical And Chemical Properties Analysis
4-Amino-6-morpholinopyrimidine has a molecular formula of C8H12N4O and a molecular weight of 180.21 . It is a white, crystalline substance with a melting point of 237-239°C.Scientific Research Applications
Antiproliferative Agents in Cancer Research
4-Amino-6-morpholinopyrimidine derivatives have been synthesized and characterized for their potential as antiproliferative agents . These compounds have shown promising results against various human cancer cell lines, including HeLa (cervix), NCI-H460 (lung), MCF-7 (breast), HepG2 (liver), and IMR-32 (brain). Notably, certain derivatives exhibited potent anticancer activity, with IC50 values indicating their effectiveness at low concentrations. The mechanism of action appears to involve the generation of reactive oxygen species (ROS) and the induction of apoptosis, as evidenced by increased caspase-3/7 activity and loss of mitochondrial membrane potential .
Electrochemical Synthesis in Organic Chemistry
The compound has been utilized in the electrochemical synthesis of functionalized arylpyrimidines. This process involves a reductive cross-coupling between 4-Amino-6-chloropyrimidine and functionalized aryl halides, employing a sacrificial iron anode and a nickel(II) catalyst. The method allows for the formation of coupling products in moderate to high yields, contributing to the field of organic synthesis by providing a mild and efficient route to synthesize diazaaromatic compounds .
Anti-Inflammatory Applications in Pharmacology
Pyrimidine derivatives, including those related to 4-Amino-6-morpholinopyrimidine, have been studied for their anti-inflammatory activities . These compounds have shown inhibitory effects against the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins. The anti-inflammatory effects of pyrimidines are significant for the development of new therapeutic agents .
Chiral Recognition in Analytical Chemistry
Molecularly imprinted polymers (MIPs) that utilize pyrimidine derivatives have been explored for chiral recognition applications . These applications include enantioselective chromatography, capillary electrochromatography, solid-phase extraction, binding assays, sensing, catalysis, and drug delivery. The ability of pyrimidines to act as functional monomers in MIPs highlights their versatility in analytical chemistry .
Safety and Hazards
The safety data sheet for 4-Amino-6-morpholinopyrimidine suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is advised to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Mechanism of Action
Target of Action
The primary targets of 4-Amino-6-morpholinopyrimidine are inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response. iNOS produces nitric oxide, a radical effector of the innate immune system, while COX-2 is involved in the production of prostaglandins, another group of compounds that mediate inflammation .
Mode of Action
4-Amino-6-morpholinopyrimidine interacts with its targets by forming hydrophobic interactions with the active sites of iNOS and COX-2 . This interaction inhibits the enzymes’ activity, thereby reducing the production of nitric oxide and prostaglandins . The compound’s ability to inhibit these enzymes is the basis for its anti-inflammatory activity .
Biochemical Pathways
The inhibition of iNOS and COX-2 by 4-Amino-6-morpholinopyrimidine affects the biochemical pathways involved in inflammation. Specifically, it reduces the production of nitric oxide and prostaglandins, key mediators of the inflammatory response . This leads to a decrease in inflammation-associated symptoms such as redness, swelling, and discomfort .
Result of Action
The result of 4-Amino-6-morpholinopyrimidine’s action is a reduction in the inflammatory response. It achieves this by inhibiting the production of nitric oxide and prostaglandins, thereby decreasing the expression of iNOS and COX-2 proteins in macrophage cells . This leads to a decrease in inflammation-associated disorders .
properties
IUPAC Name |
6-morpholin-4-ylpyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c9-7-5-8(11-6-10-7)12-1-3-13-4-2-12/h5-6H,1-4H2,(H2,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOJWZMBGGYWCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80539202 |
Source


|
| Record name | 6-(Morpholin-4-yl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80539202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
96225-80-8 |
Source


|
| Record name | 6-(Morpholin-4-yl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80539202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

